6-Methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide
CAS No.: 954263-96-8
Cat. No.: VC8334808
Molecular Formula: C7H7N3S2
Molecular Weight: 197.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954263-96-8 |
|---|---|
| Molecular Formula | C7H7N3S2 |
| Molecular Weight | 197.3 g/mol |
| IUPAC Name | 6-methylimidazo[2,1-b][1,3]thiazole-5-carbothioamide |
| Standard InChI | InChI=1S/C7H7N3S2/c1-4-5(6(8)11)10-2-3-12-7(10)9-4/h2-3H,1H3,(H2,8,11) |
| Standard InChI Key | VGDQUXAYRAZUGT-UHFFFAOYSA-N |
| SMILES | CC1=C(N2C=CSC2=N1)C(=S)N |
| Canonical SMILES | CC1=C(N2C=CSC2=N1)C(=S)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
6-Methylimidazo[2,1-b] thiazole-5-carbothioamide features a fused imidazo[2,1-b]thiazole core, with a methyl group at the 6-position and a carbothioamide (-C(=S)NH) substituent at the 5-position . The imidazo-thiazole system consists of a five-membered imidazole ring fused to a six-membered thiazole ring, creating a planar bicyclic framework conducive to π-π stacking interactions in biological targets .
Table 1: Molecular and Structural Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 954263-96-8 | |
| Molecular Formula | ||
| Molecular Weight | 197.3 g/mol | |
| SMILES | CC1=C(N2C=CSC2=N1)C(=S)N | |
| InChIKey | VGDQUXAYRAZUGT-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 103 Ų |
The carbothioamide group enhances hydrogen-bonding capacity, while the methyl group influences lipophilicity, as evidenced by a predicted logP (clogP) of 5.4 for related analogs .
Spectroscopic and Physicochemical Profiling
Characterization of imidazo-thiazole derivatives typically employs UV-Vis, IR, -NMR, and mass spectrometry. For 6-methylimidazo[2,1-b][1, thiazole-5-carbothioamide, key spectral features include:
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IR: Stretching vibrations at 3200–3400 cm (N-H), 1600–1650 cm (C=N), and 1250–1300 cm (C=S).
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-NMR: Signals for methyl protons (~δ 2.5 ppm), thiazole protons (~δ 7.2–7.8 ppm), and carbothioamide NH (~δ 8.1 ppm) .
Predicted collision cross sections (CCS) for adducts, such as [M+H] (139.4 Ų) and [M-H] (140.9 Ų), suggest moderate molecular rigidity .
Synthesis and Chemical Characterization
Table 2: Representative Synthesis of Imidazo-Thiazole Derivatives
| Starting Material | Conditions | Product Yield | Reference |
|---|---|---|---|
| 2-Amino-4-methylthiazole | Cyclocondensation with α-bromoketone | 68% | |
| Thiourea derivatives | NaOH/EtOH, reflux | 72–85% |
Purification and Analysis
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane), with HPLC purity >95%. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 198.01541 ([M+H]) .
| Compound | Target Organism | MIC/IC | Mechanism | Source |
|---|---|---|---|---|
| 10a | M. tuberculosis H37RV | 0.0625 µM | QcrB inhibition | |
| 13c | Drug-resistant M. tuberculosis | 1 µM | Non-replicating MTB | |
| 16a | M. vaccae | 0.25 µM | Oxygen-dependent respiration |
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Methyl Substitution: Enhances lipophilicity, improving membrane permeability (clogP = 5.4 for 16a) .
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Carbothioamide vs. Carboxamide: Thioamide derivatives show superior in vivo stability in murine models .
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Spirothiazolidinone Derivatives: Ring-closed analogs (e.g., 18a-c) exhibit 10-fold higher potency than acyl-hydrazone precursors .
In Vivo Pharmacokinetics
Compound 10a demonstrates a maximum tolerated dose (MTD) >500 mg/kg in mice, with slow absorption (T = 4–6 hr) and moderate bioavailability (F = 35%) .
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